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Compound of Interest

Compound Name: Rebaudioside S

Cat. No.: B15595482

A comprehensive review of the sensory attributes of Rebaudioside M, a next-generation stevia
sweetener, reveals a taste profile markedly closer to sucrose with significantly reduced
bitterness and off-notes compared to other steviol glycosides like Rebaudioside A. While
comprehensive sensory data for Rebaudioside S remains limited in publicly available
research, the extensive evaluation of Rebaudioside M provides a valuable benchmark for
researchers, scientists, and drug development professionals seeking superior taste in sugar
reduction applications.

Rebaudioside M (Reb M) has emerged as a preferred high-intensity sweetener due to its clean,
sugar-like taste and minimal bitterness, a significant improvement over earlier stevia-derived
compounds.[1][2][3] Sensory evaluations consistently demonstrate that Reb M possesses a
more favorable taste profile, characterized by reduced bitterness, astringency, and lingering
aftertaste compared to the widely used Rebaudioside A (Reb A).[1][4]

Quantitative Sensory Profile of Rebaudioside M

Numerous studies have quantified the sensory attributes of Reb M, often in comparison to
sucrose and other steviol glycosides. This data highlights its superior taste quality.
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Experimental Protocols

The sensory data for steviol glycosides are primarily generated through rigorous human taste
panel studies. These evaluations employ standardized methodologies to ensure the reliability
and validity of the results.

Sensory Evaluation Methodology:

A common approach involves a consumer panel, as described in studies evaluating Reb M.[2]
Key aspects of the protocol include:

o Panelist Recruitment and Screening: Participants are recruited based on specific criteria,
such as being regular consumers of sugar-sweetened products. They are often screened for
their ability to distinguish between different taste intensities.
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o Sample Preparation: Steviol glycoside solutions are prepared at specific concentrations in
purified water. For comparative studies, a sucrose solution is used as a reference. For
instance, 0.1% solutions of Reb M and Reb A have been compared to a 14% (w/v) sucrose
solution.[2]

o Evaluation Procedure: Participants are instructed to taste each sample and rate the intensity
of various sensory attributes (e.g., sweetness, bitterness, aftertaste) on a labeled magnitude
scale (LMS) or a visual analog scale (VAS). The evaluation is typically divided into in-mouth
perception, immediate aftertaste (e.g., 5 seconds after expectorating), and lingering
aftertaste (e.g., 1 minute after expectorating).[2]

o Data Analysis: Statistical methods, such as Analysis of Variance (ANOVA) and Fisher's LSD,
are used to determine significant differences in the perceived intensities of the sensory
attributes between the different sweeteners.[2]

Check-All-That-Apply (CATA) Method:

In addition to intensity ratings, qualitative data is often collected using methods like CATA.
Participants are provided with a list of descriptive terms (e.g., "sweet," "bitter,” "artificial,"
"pleasant,” "chemical") and are asked to select all the terms that apply to the aftertaste of each
sweetener. This provides insights into the overall flavor profile and consumer perception.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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